molecular formula C10H10BrNO2 B112428 N-(2-acetyl-4-bromophenyl)acetamide CAS No. 29124-64-9

N-(2-acetyl-4-bromophenyl)acetamide

Cat. No. B112428
CAS RN: 29124-64-9
M. Wt: 256.1 g/mol
InChI Key: SGHNZIRCTDCQPX-UHFFFAOYSA-N
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Patent
US09181264B2

Procedure details

Under N2, a pale yellow suspension of crude N-(2-acetylphenyl)acetamide (28 g, 158 mmol) in AcOH (300 mL) was stirred for about 5 min, and Br2 (12.95 mL, 253 mmol) was added within 1 h at room temperature. The resulting mixture was then stirred at room temperature for 75 min. After the reaction went to completion as monitored by LC-MS, the reaction mixture was quenched with H2O (200 mL). The mixture was filtered through Buchner funnel, and the solid was collected as N-(2-acetyl-4-bromophenyl)acetamide (35 g, yield 86%). MS (m/z): 216 (M+H)+.
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
12.95 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11](=[O:13])[CH3:12])(=[O:3])[CH3:2].[Br:14]Br>CC(O)=O>[C:1]([C:4]1[CH:9]=[C:8]([Br:14])[CH:7]=[CH:6][C:5]=1[NH:10][C:11](=[O:13])[CH3:12])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C(C)(=O)C1=C(C=CC=C1)NC(C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
12.95 mL
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
was stirred for about 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was then stirred at room temperature for 75 min
Duration
75 min
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with H2O (200 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Buchner funnel

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(=O)C1=C(C=CC(=C1)Br)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.